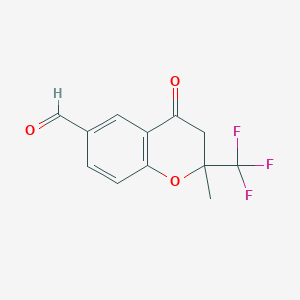
2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde is a complex organic compound with a unique structure that includes a chromane ring substituted with a trifluoromethyl group, a methyl group, an oxo group, and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction of the oxo group yields alcohols.
科学的研究の応用
2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes.
類似化合物との比較
Similar Compounds
Chromanone A: A related compound with antifungal activity.
8-Methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde: Exhibits inhibitory effects on yeast virulence factors.
Uniqueness
2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.
特性
分子式 |
C12H9F3O3 |
|---|---|
分子量 |
258.19 g/mol |
IUPAC名 |
2-methyl-4-oxo-2-(trifluoromethyl)-3H-chromene-6-carbaldehyde |
InChI |
InChI=1S/C12H9F3O3/c1-11(12(13,14)15)5-9(17)8-4-7(6-16)2-3-10(8)18-11/h2-4,6H,5H2,1H3 |
InChIキー |
PBESTWIUDPFSPN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


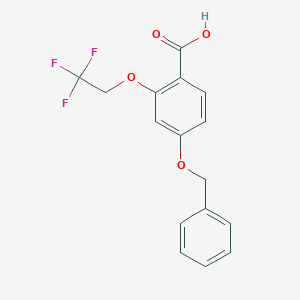
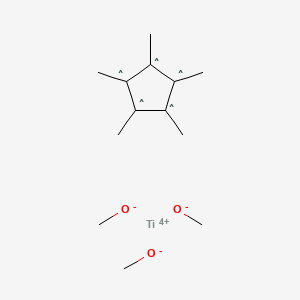
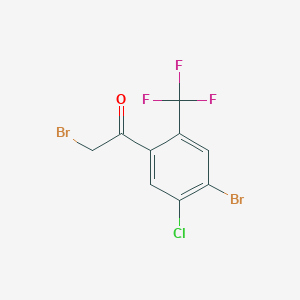

![2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13725456.png)
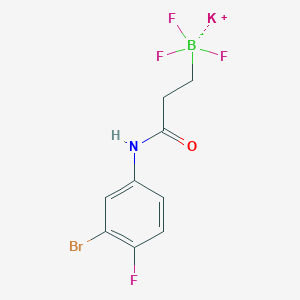
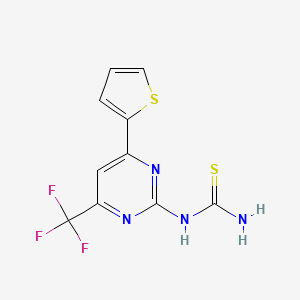
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate](/img/structure/B13725483.png)
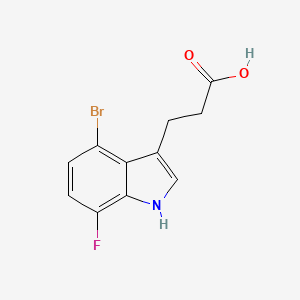

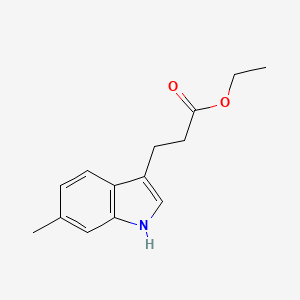
![N-(6-oxaspiro[4.5]decan-9-yl)acetamide](/img/structure/B13725500.png)
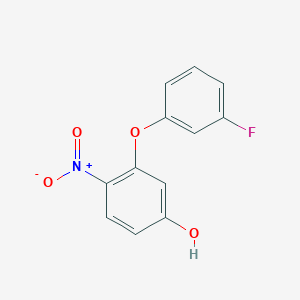
![n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B13725506.png)
